molecular formula C25H26N2O3 B214072 1-{4-[(3-Methoxyphenoxy)methyl]benzoyl}-4-phenylpiperazine

1-{4-[(3-Methoxyphenoxy)methyl]benzoyl}-4-phenylpiperazine

Cat. No. B214072
M. Wt: 402.5 g/mol
InChI Key: YPJIAILNNBJCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(3-Methoxyphenoxy)methyl]benzoyl}-4-phenylpiperazine, commonly known as MPBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. MPBP is known to exhibit a range of biochemical and physiological effects, making it a promising compound for investigating the mechanisms of action of various neurotransmitters and neuromodulators.

Mechanism of Action

The exact mechanism of action of MPBP is not fully understood, but it is thought to act as a dopamine D3 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action makes it a promising compound for investigating the interactions between dopamine and serotonin systems in the brain.
Biochemical and Physiological Effects:
MPBP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to decrease dopamine release in the prefrontal cortex and increase dopamine release in the nucleus accumbens, suggesting that it may modulate the activity of the mesocorticolimbic dopamine system. It has also been shown to increase serotonin release in the prefrontal cortex and hippocampus, suggesting that it may modulate the activity of the serotonergic system.

Advantages and Limitations for Lab Experiments

MPBP has several advantages for use in lab experiments. It is a highly selective and potent compound that can be used to investigate specific neurotransmitter systems. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, MPBP has some limitations as well. It has a relatively short half-life, which may limit its usefulness in certain experimental paradigms. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which may limit its generalizability to human populations.

Future Directions

There are several future directions for research on MPBP. One area of interest is the role of MPBP in the regulation of reward and motivation. MPBP has been shown to modulate dopamine release in the nucleus accumbens, which is a key brain region involved in reward processing. Investigating the effects of MPBP on reward and motivation could provide insights into the mechanisms underlying addictive behaviors and other reward-related disorders.
Another area of interest is the potential therapeutic applications of MPBP. Given its dual mechanism of action, MPBP may have potential as a treatment for a range of neuropsychiatric disorders, including depression, anxiety, and addiction. Further research is needed to investigate the safety and efficacy of MPBP in human populations.
Conclusion:
In conclusion, MPBP is a promising compound for investigating the mechanisms of action of various neurotransmitters and neuromodulators. Its dual mechanism of action and selective binding properties make it a useful tool for investigating the interactions between dopamine and serotonin systems in the brain. While there are some limitations to its use, MPBP has several advantages for use in lab experiments and may have potential therapeutic applications in the future.

Synthesis Methods

The synthesis of MPBP involves the reaction of 1-benzoyl-4-phenylpiperazine with 3-methoxybenzyl chloride in the presence of a base catalyst. The resulting product is then purified by recrystallization to obtain pure MPBP. The synthesis of MPBP has been optimized to yield high purity and yield, making it a cost-effective compound for research purposes.

Scientific Research Applications

MPBP has been extensively studied for its potential applications in scientific research. It has been shown to interact with a range of neurotransmitters and neuromodulators, including dopamine, serotonin, and norepinephrine. This makes it a useful tool for investigating the mechanisms of action of these neurotransmitters and their roles in various physiological and pathological processes.

properties

Product Name

1-{4-[(3-Methoxyphenoxy)methyl]benzoyl}-4-phenylpiperazine

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

[4-[(3-methoxyphenoxy)methyl]phenyl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C25H26N2O3/c1-29-23-8-5-9-24(18-23)30-19-20-10-12-21(13-11-20)25(28)27-16-14-26(15-17-27)22-6-3-2-4-7-22/h2-13,18H,14-17,19H2,1H3

InChI Key

YPJIAILNNBJCKN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.